Thymine
Thymine
Thymine is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone.
Thymine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymine is a natural product found in Phomopsis velata, Huperzia serrata, and other organisms with data available.
Thymine is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four constituent bases of DNA.
See also: Pyrimidine (subclass of).
Thymine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymine is a natural product found in Phomopsis velata, Huperzia serrata, and other organisms with data available.
Thymine is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four constituent bases of DNA.
See also: Pyrimidine (subclass of).
Brand Name:
Vulcanchem
CAS No.:
65-71-4
VCID:
VC21155998
InChI:
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
SMILES:
CC1=CNC(=O)NC1=O
Molecular Formula:
C5H6N2O2
Molecular Weight:
126.11 g/mol
Thymine
CAS No.: 65-71-4
Cat. No.: VC21155998
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thymine is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone. Thymine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Thymine is a natural product found in Phomopsis velata, Huperzia serrata, and other organisms with data available. Thymine is a metabolite found in or produced by Saccharomyces cerevisiae. One of four constituent bases of DNA. See also: Pyrimidine (subclass of). |
|---|---|
| CAS No. | 65-71-4 |
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | 5-methyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) |
| Standard InChI Key | RWQNBRDOKXIBIV-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CN=C(N=C1O)O |
| SMILES | CC1=CNC(=O)NC1=O |
| Canonical SMILES | CC1=CNC(=O)NC1=O |
| Melting Point | 320 °C |
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